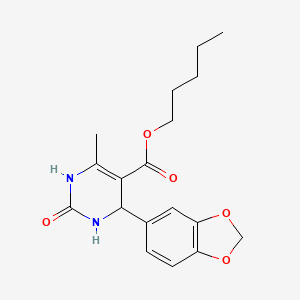
Pentyl 4-(1,3-benzodioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1,3-ベンゾジオキソール-5-イル)-6-メチル-2-オキソ-1,2,3,4-テトラヒドロピリミジン-5-カルボン酸ペンチルは、ベンゾジオキソール部分、テトラヒドロピリミジン環、およびペンチルエステル基を特徴とする複雑な有機化合物です。この化合物は、さまざまな科学研究分野における潜在的な生物学的活性および応用のため、注目を集めています。
準備方法
合成経路と反応条件
4-(1,3-ベンゾジオキソール-5-イル)-6-メチル-2-オキソ-1,2,3,4-テトラヒドロピリミジン-5-カルボン酸ペンチルの合成は、通常、複数のステップを伴います。
ベンゾジオキソール部分の形成: ベンゾジオキソール環は、カテコールとホルムアルデヒドの縮合によって合成できます。
テトラヒドロピリミジン環の構築: これは、適切な前駆体を酸性または塩基性条件下で環化することによって行われます。
エステル化: 最後のステップは、酸性条件下でカルボン酸基をペンタノールでエステル化してペンチルエステルを形成することです。
工業生産方法
この化合物の工業生産は、収率と純度を最大化するように、上記の合成経路を最適化する必要があるでしょう。これには、連続フローリアクター、高度な精製技術、および厳格な品質管理対策の使用が含まれる場合があります。
化学反応の分析
反応の種類
4-(1,3-ベンゾジオキソール-5-イル)-6-メチル-2-オキソ-1,2,3,4-テトラヒドロピリミジン-5-カルボン酸ペンチルは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: ベンゾジオキソール部分は、キノン誘導体を形成するために酸化することができます。
還元: テトラヒドロピリミジン環のカルボニル基は、アルコール誘導体を形成するために還元することができます。
置換: エステル基は、適切な条件下で他のアルキルまたはアリール基で置換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) や三酸化クロム (CrO3) が含まれます。
還元: 水素化アルミニウムリチウム (LiAlH4) や水素化ホウ素ナトリウム (NaBH4) などの還元剤が一般的に使用されます。
置換: 置換反応には、通常、パラジウム炭素 (Pd/C) などの触媒または酸性条件が必要です。
主な生成物
酸化: キノン誘導体。
還元: アルコール誘導体。
置換: さまざまなアルキルまたはアリールエステル。
科学的研究の応用
4-(1,3-ベンゾジオキソール-5-イル)-6-メチル-2-オキソ-1,2,3,4-テトラヒドロピリミジン-5-カルボン酸ペンチルは、科学研究でいくつかの用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗酸化作用や抗菌作用などの潜在的な生物学的活性を調査されています.
医学: 抗がん作用や抗炎症作用などの潜在的な治療効果が検討されています.
産業: 新しい材料や化学プロセス開発に利用されています。
作用機序
4-(1,3-ベンゾジオキソール-5-イル)-6-メチル-2-オキソ-1,2,3,4-テトラヒドロピリミジン-5-カルボン酸ペンチルの作用機序には、さまざまな分子標的および経路との相互作用が含まれます。
類似化合物との比較
類似化合物
- 1-ベンゾ [1,3] ジオキソール-5-イル-3-N-融合ヘテロアリールインドール
- COX阻害剤としてのベンゾジオキソール誘導体
- ベンゾ [d] [1,3] ジオキソールを組み込んだ有機セレン化合物
独自性
4-(1,3-ベンゾジオキソール-5-イル)-6-メチル-2-オキソ-1,2,3,4-テトラヒドロピリミジン-5-カルボン酸ペンチルは、独自の化学的および生物学的特性を与える官能基の特定の組み合わせにより、独特です。そのテトラヒドロピリミジン環とペンチルエステル基は、他のベンゾジオキソール誘導体と区別し、独自の相互作用と活性を引き出す可能性があります。
特性
分子式 |
C18H22N2O5 |
|---|---|
分子量 |
346.4 g/mol |
IUPAC名 |
pentyl 4-(1,3-benzodioxol-5-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C18H22N2O5/c1-3-4-5-8-23-17(21)15-11(2)19-18(22)20-16(15)12-6-7-13-14(9-12)25-10-24-13/h6-7,9,16H,3-5,8,10H2,1-2H3,(H2,19,20,22) |
InChIキー |
JIVAERJCLFTJMG-UHFFFAOYSA-N |
正規SMILES |
CCCCCOC(=O)C1=C(NC(=O)NC1C2=CC3=C(C=C2)OCO3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



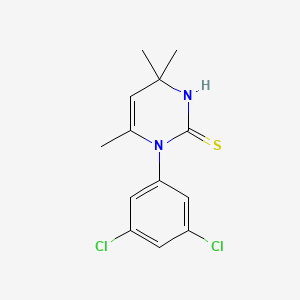
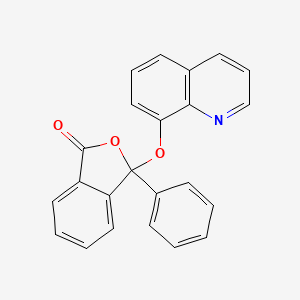
![4-[(4-Benzylpiperidin-1-yl)sulfonyl]-7-bromo-2,1,3-benzothiadiazole](/img/structure/B11652415.png)
![Ethyl 4-{[4-(ethoxycarbonyl)phenyl]amino}benzo[h]quinoline-3-carboxylate](/img/structure/B11652427.png)
![2-{3-allyl-5-methoxy-4-[2-(4-methylphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11652441.png)

![2-[(Hexylamino)methylidene]-5-phenylcyclohexane-1,3-dione](/img/structure/B11652447.png)
![6-(3,4-dihydroxyphenyl)-8-methoxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one](/img/structure/B11652449.png)
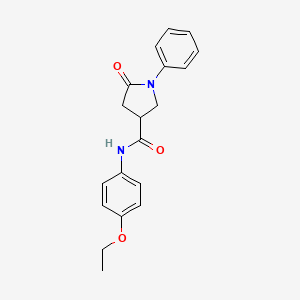
![1-(4-chlorophenyl)-N-[(1Z)-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]methanamine](/img/structure/B11652464.png)
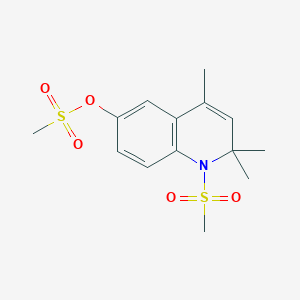
![4-[(E)-{[4-(diethylamino)phenyl]imino}methyl]phenol](/img/structure/B11652484.png)
![2-{[(4-Iodophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11652491.png)
